2-(Aminosulfanyl)ethan-1-amine
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Overview
Description
2-(Aminosulfanyl)ethan-1-amine is an organic compound characterized by the presence of both an amine group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-amine typically involves the reaction of ethyleneimine with hydrogen sulfide under controlled conditions. This reaction results in the formation of the desired compound through nucleophilic substitution, where the amine group replaces a hydrogen atom on the ethyleneimine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminosulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler amines, thiols.
Substitution: Various alkylated or acylated amines.
Scientific Research Applications
2-(Aminosulfanyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which 2-(Aminosulfanyl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiol group can participate in redox reactions and form covalent bonds with proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains an amine and a hydroxyl group, used in similar applications but lacks the thiol group.
Cysteamine: Contains both an amine and a thiol group, similar in structure but with different reactivity and applications.
Thiourea: Contains a thiol group and a urea moiety, used in different industrial applications.
Uniqueness
2-(Aminosulfanyl)ethan-1-amine is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
144678-17-1 |
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Molecular Formula |
C2H8N2S |
Molecular Weight |
92.17 g/mol |
IUPAC Name |
S-(2-aminoethyl)thiohydroxylamine |
InChI |
InChI=1S/C2H8N2S/c3-1-2-5-4/h1-4H2 |
InChI Key |
RQDPZXSSYKLDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSN)N |
Origin of Product |
United States |
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